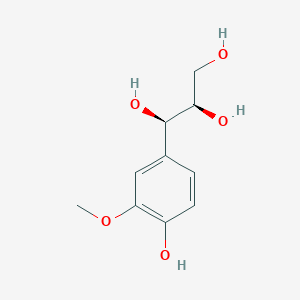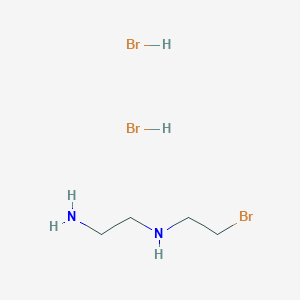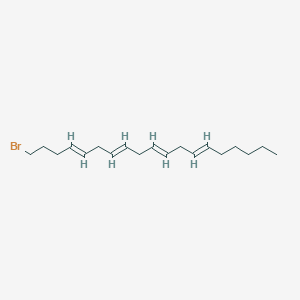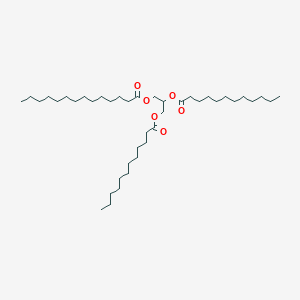
threo-Guaiacylglycerol
Descripción general
Descripción
“threo-Guaiacylglycerol” is a natural organic compound . It is a solid substance that appears as a white or similar to white crystalline body . It is derived from the barks of Eucommia ulmoides Oliver .
Synthesis Analysis
The synthesis of “threo-Guaiacylglycerol” involves an Evans/Seebach auxiliary-controlled and syn-selective aldol process . The threo and erythro forms of guaiacylglycerol-7’-O-methyl 8’-vanillic acid ethers, threo and erythro guaiacylglycerol 8’-vanillin ethers, and threo guaiacylglycerol 8’- (4-hydroxymethyl-2-methoxyphenyl) ether have been isolated from fruits of Boreava orientalis .
Molecular Structure Analysis
The molecular structure of “threo-Guaiacylglycerol” was determined based on UV, MS, ¹H- and ¹³C-NMR spectral data, including two-dimensional shift correlation .
Physical And Chemical Properties Analysis
“threo-Guaiacylglycerol” has the molecular formula C10H14O5 . It is a solid substance that appears as a white or similar to white crystalline body .
Aplicaciones Científicas De Investigación
Lignin Research
“Threo-Guaiacylglycerol” is a key compound in lignin research . Lignin is a natural product found in plant cell walls, and research has historically focused on lignin degradation techniques in the hope of converting lignin into useful aromatic carbon feedstocks . “Threo-Guaiacylglycerol” plays a crucial role in these studies .
Mass Spectrometry
The compound is used in mass spectrometry to differentiate diastereomer pairs in the β-O-4 dimer series . Each diastereomer pair in the nine-dimer series was separated by HPLC and interrogated by tandem mass spectrometry .
Chromatographic Behavior Study
“Threo-Guaiacylglycerol” is used in the study of chromatographic behavior . A temperature programming experiment using water/acetonitrile isocratic elution showed that the chromatographic retention mechanism of these diastereomers was hydrophobically driven .
Pro-Angiogenic Activity
This compound exhibits different degrees of pro-angiogenic activity depending on the diastereomer . The G- (β-O-4′)-G dimer was reported to have a pro-angiogenic activity with one diastereomer of the pair showing enhanced pro-angiogenic activity .
Biosynthesis of Neolignans
“Threo-Guaiacylglycerol” is involved in the biosynthesis of 8-O-4′ neolignans in Eucommia ulmoides . The occurrence of diastereoselective formation of erythro-GGSE by cross coupling of coniferyl and sinapyl alcohols is suggested .
Traditional Medicine
Although not directly mentioned in the search results, compounds similar to “Threo-Guaiacylglycerol” are found in traditional medicine . For example, the fruits of Boreava orientalis, which contain related compounds, are used for the treatment of coughs and skin diseases .
Mecanismo De Acción
Target of Action
Threo-Guaiacylglycerol, a natural organic compound, is formed by the combination of proline and the phenolic compound Guaiacyl . It has been found to exhibit potent anti-inflammatory effects against NO, TNF-α, and IL-6 . These are key mediators in the inflammatory response, making them primary targets of Threo-Guaiacylglycerol.
Mode of Action
Threo-Guaiacylglycerol interacts with its targets (NO, TNF-α, and IL-6) to exert its anti-inflammatory effects . Specifically, it has been shown to significantly inhibit COX-2 expression at 50 μM . COX-2 is an inducible isoform of cyclooxygenase, which plays a crucial role in inflammation. By inhibiting COX-2, Threo-Guaiacylglycerol can help alleviate inflammatory destruction.
Biochemical Pathways
The anti-inflammatory activity of Threo-Guaiacylglycerol is suggested to occur in part via the inhibition of the expression of pro-inflammatory cytokines . This includes the inhibition of TNF-α, IL-6, and NO production. TNF-α stimulates macrophages to release various molecular mediators such as IL-6, which further involves in multi-biological activities like inflammation .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Threo-Guaiacylglycerol is currently limited. It is known that threo-guaiacylglycerol is a solid substance that appears as a white or similar to white crystal at room temperature and has a certain solubility .
Result of Action
The result of Threo-Guaiacylglycerol’s action is the reduction of inflammation. By inhibiting the production of pro-inflammatory mediators and cytokines, Threo-Guaiacylglycerol can help alleviate the symptoms of inflammation .
Action Environment
The action of Threo-Guaiacylglycerol can be influenced by various environmental factors. For instance, the synthesis of Threo-Guaiacylglycerol requires appropriate temperature and pH conditions .
Propiedades
IUPAC Name |
(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKFUSLVUZISST-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453870 | |
| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
threo-Guaiacylglycerol | |
CAS RN |
84799-27-9 | |
| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is threo-guaiacylglycerol and where is it found?
A1: Threo-guaiacylglycerol is a natural phenolic compound belonging to the lignan family. It is often found as a constituent in various plants, including Dracocephalum forrestii [], Catunaregam spinosa [], Ailanthus altissima [], and many others. These plants are often studied for their potential medicinal properties.
Q2: What is the difference between erythro-guaiacylglycerol and threo-guaiacylglycerol?
A2: Both erythro- and threo-guaiacylglycerol are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This difference arises from the chirality at the glycerol moiety. Notably, research on Fusarium solani metabolism of a related compound suggests distinct stereoselectivity in the formation of erythro (aS, βR) and threo (aS, βS) isomers during enzymatic reduction [].
Q3: Has threo-guaiacylglycerol been found to exist as a glycoside?
A3: Yes, threo-guaiacylglycerol has been found in various plants in its glycosylated form. For example, threo-guaiacylglycerol 3-O-[6-O-(E)-p-coumaroyl]-β-D-glucopyranoside and threo-guaiacylglycerol 3-O-[6-O-(Z)-p-coumaroyl]-β-D-glucoside were isolated from Dracocephalum forrestii [].
Q4: What is the role of threo-guaiacylglycerol in plant lignification?
A4: While threo-guaiacylglycerol itself is not a direct lignin monomer, research suggests its involvement in lignification. Studies on Zinnia elegans tracheary element differentiation revealed that threo-guaiacylglycerol-β-coniferyl ether, a dilignol derived from coniferyl alcohol, was present in the culture medium during lignification []. Further experiments indicated that this dilignol, along with others, could be incorporated into the lignin polymer, especially when monolignol biosynthesis was inhibited.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)


![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B1142373.png)


![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)



